2-Pentyl-6-nitrobenzothiazole

Description

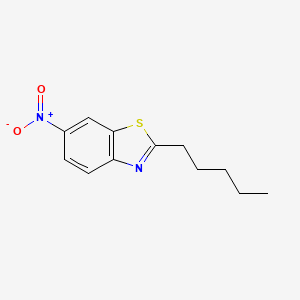

2-Pentyl-6-nitrobenzothiazole (C₁₂H₁₄N₂O₂S) is a benzothiazole derivative characterized by a nitro (-NO₂) group at the 6-position and a pentyl (-C₅H₁₁) chain at the 2-position of the heterocyclic ring. This compound is of interest in pharmaceutical and materials science research due to the electronic and steric effects imparted by its substituents. Synthetic routes typically involve nitration of 2-pentylbenzothiazole or alkylation of 6-nitrobenzothiazole precursors. Applications include its use as a corrosion inhibitor, agrochemical intermediate, or bioactive scaffold in drug discovery .

Properties

Molecular Formula |

C12H14N2O2S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

6-nitro-2-pentyl-1,3-benzothiazole |

InChI |

InChI=1S/C12H14N2O2S/c1-2-3-4-5-12-13-10-7-6-9(14(15)16)8-11(10)17-12/h6-8H,2-5H2,1H3 |

InChI Key |

NRPSGHGXBCEPNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

- This compound : The pentyl chain introduces significant steric bulk and lipophilicity (LogP = 3.8), enhancing membrane penetration but reducing aqueous solubility. The nitro group at position 6 stabilizes the aromatic ring via resonance, increasing resistance to electrophilic substitution reactions compared to unsubstituted benzothiazoles.

- 2-Aminobenzothiazole: The amino group (-NH₂) at position 2 provides electron-donating effects, increasing reactivity toward electrophiles. This compound exhibits higher water solubility (2.5 mg/mL) due to hydrogen bonding, making it suitable for aqueous-phase reactions .

- 6-Nitrobenzothiazole : Lacking alkyl chains, this derivative has lower LogP (1.9) and higher crystallinity (mp 156–158°C). Its nitro group facilitates applications in explosives research or as a UV-stabilizer in polymers.

- 2-Methyl-6-nitrobenzothiazole : The methyl group marginally increases LogP (2.5) compared to 6-nitrobenzothiazole but lacks the lipophilic enhancement seen in the pentyl analog.

Reactivity and Stability

- Nitration and Alkylation: this compound is less reactive toward further nitration due to deactivation by the existing nitro group. In contrast, 2-aminobenzothiazole undergoes diazotization and coupling reactions readily .

- Thermal Stability : The pentyl chain in this compound lowers its melting point (98–102°C) compared to 6-nitrobenzothiazole (156–158°C), suggesting reduced thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.